Cas no 27913-20-8 (1-HYDROXY-1-(3-METHOXYPHENYL)PROPAN-2-ONE)
1-HYDROXY-1-(3-METHOXYPHENYL)PROPAN-2-ONE Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanone, 1-hydroxy-1-(3-methoxyphenyl)-
- 1-HYDROXY-1-(3-METHOXYPHENYL)PROPAN-2-ONE
- SCHEMBL22625898
- 1-Hydroxy-1-(3-methoxyphenyl)-2-propanone
- DTXSID601270193
- 27913-20-8
-
- Inchi: 1S/C10H12O3/c1-7(11)10(12)8-4-3-5-9(6-8)13-2/h3-6,10,12H,1-2H3
- InChI Key: SNFZKVBHJRNXMQ-UHFFFAOYSA-N
- SMILES: C(O)(C1=CC=CC(OC)=C1)C(=O)C
Computed Properties
- Exact Mass: 180.078644241Da
- Monoisotopic Mass: 180.078644241Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 46.5Ų
1-HYDROXY-1-(3-METHOXYPHENYL)PROPAN-2-ONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1679016-1.0g |
1-HYDROXY-1-(3-METHOXYPHENYL)PROPAN-2-ONE |
27913-20-8 | 1.0g |
$657.0 | 2023-02-02 | ||
| Enamine | EN300-1679016-2.5g |
1-HYDROXY-1-(3-METHOXYPHENYL)PROPAN-2-ONE |
27913-20-8 | 2.5g |
$1360.0 | 2023-09-20 | ||
| Enamine | EN300-1679016-5.0g |
1-HYDROXY-1-(3-METHOXYPHENYL)PROPAN-2-ONE |
27913-20-8 | 5.0g |
$1723.0 | 2023-02-02 | ||
| Enamine | EN300-1679016-10.0g |
1-HYDROXY-1-(3-METHOXYPHENYL)PROPAN-2-ONE |
27913-20-8 | 10.0g |
$2166.0 | 2023-02-02 | ||
| Enamine | EN300-1679016-1g |
1-HYDROXY-1-(3-METHOXYPHENYL)PROPAN-2-ONE |
27913-20-8 | 1g |
$657.0 | 2023-09-20 | ||
| Enamine | EN300-1679016-5g |
1-HYDROXY-1-(3-METHOXYPHENYL)PROPAN-2-ONE |
27913-20-8 | 5g |
$1723.0 | 2023-09-20 | ||
| Enamine | EN300-1679016-10g |
1-HYDROXY-1-(3-METHOXYPHENYL)PROPAN-2-ONE |
27913-20-8 | 10g |
$2166.0 | 2023-09-20 |
1-HYDROXY-1-(3-METHOXYPHENYL)PROPAN-2-ONE Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
Additional information on 1-HYDROXY-1-(3-METHOXYPHENYL)PROPAN-2-ONE
Professional Introduction to 1-Hydroxy-1-(3-Methoxyphenyl)propan-2-one (CAS No. 27913-20-8)
1-Hydroxy-1-(3-methoxyphenyl)propan-2-one, identified by its Chemical Abstracts Service (CAS) number 27913-20-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a hydroxy group and a methoxy-substituted benzene ring, has garnered attention due to its structural versatility and potential applications in synthetic chemistry and drug development.
The structural framework of 1-hydroxy-1-(3-methoxyphenyl)propan-2-one consists of a propanone core conjugated with a phenolic moiety and a methoxy group at the para position of the benzene ring. This configuration imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both hydroxyl and methoxy functional groups allows for diverse chemical transformations, including oxidation, reduction, and condensation reactions, which are pivotal in medicinal chemistry.
In recent years, the pharmaceutical industry has shown increasing interest in compounds with aromatic rings substituted by heteroatoms or functional groups that can modulate biological activity. The 3-methoxyphenyl moiety, in particular, is known for its role in enhancing binding affinity to biological targets. This feature has led to its incorporation in the design of molecules targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.
One of the most compelling aspects of 1-hydroxy-1-(3-methoxyphenyl)propan-2-one is its utility as a building block in the synthesis of pharmacologically active agents. Researchers have leveraged this compound to develop novel analogs with improved pharmacokinetic profiles and reduced side effects. For instance, derivatives of this molecule have been investigated for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
The synthesis of 1-hydroxy-1-(3-methoxyphenyl)propan-2-one typically involves multi-step organic reactions, starting from commercially available precursors such as 3-methoxybenzaldehyde and acetone. The hydroxylation step is often carried out using mild oxidizing agents or enzymatic catalysts to ensure high selectivity and yield. Advances in green chemistry have also prompted the exploration of biocatalytic routes, which align with sustainable manufacturing practices.
Recent studies have highlighted the role of 1-hydroxy-1-(3-methoxyphenyl)propan-2-one in the development of bioactive molecules with anti-inflammatory properties. The combination of the hydroxy group and the methoxy-substituted benzene ring creates a scaffold that can interact with various enzymes and receptors involved in inflammatory pathways. This has spurred interest in exploring its derivatives as potential therapeutic agents for conditions like rheumatoid arthritis and Crohn's disease.
The compound's ability to undergo further functionalization makes it an attractive candidate for structure-activity relationship (SAR) studies. By modifying the substituents on the benzene ring or introducing additional functional groups at different positions on the propanone backbone, researchers can fine-tune the biological activity of derived compounds. Such modifications are essential for optimizing drug candidates for clinical use.
In addition to its pharmaceutical applications, 1-hydroxy-1-(3-methoxyphenyl)propan-2-one has found utility in materials science. Its aromatic structure and functional groups make it a suitable candidate for designing polymers with enhanced thermal stability or optical properties. Researchers are exploring its incorporation into conductive polymers or liquid crystals, where its electronic characteristics can contribute to improved performance.
The future prospects of 1-hydroxy-1-(3-methoxyphenyl)propan-2-one are promising, given its versatility and potential across multiple domains. As synthetic methodologies continue to evolve, new derivatives and applications are likely to emerge. Collaborative efforts between academia and industry will be crucial in harnessing this compound's full potential for innovation.
In conclusion, 1-hydroxy-1-(3-methoxyphenyl)propan-2-one (CAS No. 27913-20-8) stands out as a versatile intermediate with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable tool for researchers seeking to develop novel bioactive molecules or advanced materials.
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